2-(benzylsulfanyl)-N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}acetamide
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Description
2-(benzylsulfanyl)-N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}acetamide is a useful research compound. Its molecular formula is C17H20N4O2S and its molecular weight is 344.43. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antitumor Applications
- The compound has been utilized as a key intermediate in the synthesis of pyrazole derivatives, some of which exhibited significant antimicrobial activities against various pathogens. This is indicative of its potential in the development of new antimicrobial agents (Gouda et al., 2010). Similarly, the synthesis of new heterocycles incorporating this compound has shown antitumor activities, suggesting its utility in cancer research and therapy (Bondock et al., 2008).
Corrosion Inhibition
- Derivatives of this compound have been investigated for their effectiveness as corrosion inhibitors, showing promising results in protecting steel against corrosion in acidic and mineral oil media. This research points to its potential application in industrial corrosion prevention (Yıldırım & Cetin, 2008).
Investigation of Peripheral Benzodiazepine Receptors
- Analogues of this compound, particularly those substituted with fluoroethoxy and fluoropropoxy groups, have been synthesized and evaluated for their affinity and selectivity towards peripheral benzodiazepine receptors (PBRs). This suggests its utility in neurodegenerative disorder studies using positron emission tomography (Fookes et al., 2008).
Heterocyclic Chemistry
- The compound plays a crucial role in the synthesis of spiro-pyrazole and thiopyrano derivatives. These newly synthesized heterocyclic compounds have shown significant antifungal and antibacterial activities, highlighting their potential in the development of new antimicrobial agents (Dawood, 2005).
Properties
IUPAC Name |
2-benzylsulfanyl-N-(1,5-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-11-8-13-15(20-21(2)16(13)19-17(11)23)18-14(22)10-24-9-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,19,23)(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOXGQGDHPVFEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(NC1=O)N(N=C2NC(=O)CSCC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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